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Compound of Interest

Compound Name: Allyl alpha-D-galactopyranoside

Cat. No.: B013474 Get Quote

An In-Depth Technical Guide to Allyl α-D-Galactopyranoside: Synthesis, Properties, and

Applications

Abstract
Allyl α-D-galactopyranoside is a versatile glycoside that serves as a pivotal building block in

modern synthetic carbohydrate chemistry. Its unique structure, featuring an anomeric allyl

group, provides both stability for functional group manipulations on the carbohydrate core and

a latent reactive handle for subsequent glycosylation reactions. This dual functionality makes it

an indispensable tool in the synthesis of complex oligosaccharides, glycoproteins, and other

glycoconjugates. This guide provides a comprehensive overview of its chemical structure,

physicochemical properties, a detailed protocol for its efficient synthesis, and a discussion of its

reactivity and broad applications in biochemical research and pharmaceutical development.

Physicochemical and Structural Properties
Allyl α-D-galactopyranoside is a white, crystalline solid that is soluble in water and polar organic

solvents.[1] The molecule consists of a D-galactose sugar in its pyranose (six-membered ring)

form, with an allyl group (CH₂=CH-CH₂-) attached to the anomeric carbon (C-1) via an α-

glycosidic bond. This anomeric linkage is critical, as the α-configuration is a common motif in

biologically relevant glycans.

The structural identity of the compound is defined by its molecular formula, C₉H₁₆O₆, and a

molecular weight of approximately 220.22 g/mol .[2] Key identifiers and properties are
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summarized in the table below.

Property Value Source(s)

CAS Number 48149-72-0 [2]

Molecular Formula C₉H₁₆O₆ [2]

Molecular Weight 220.22 g/mol [2]

Appearance White to off-white powder [2]

Melting Point 141 - 145 °C [2]

Optical Rotation [α]D²⁰ = +170° to +180° [2]

Hydrogen Bond Donors 4

Hydrogen Bond Acceptors 6

IUPAC Name

(2R,3R,4S,5R,6S)-2-

(hydroxymethyl)-6-(prop-2-en-

1-yloxy)oxane-3,4,5-triol

Synthesis via Microwave-Assisted Fischer
Glycosidation
The synthesis of simple alkyl glycosides is classically achieved through Fischer glycosidation,

which involves reacting an unprotected sugar with an alcohol under acidic conditions.[3] This

method remains a preferred choice for its directness. However, traditional heating requires long

reaction times.[4] The application of microwave irradiation dramatically accelerates this

reaction, reducing the time from hours to minutes while favoring the formation of the

thermodynamically more stable α-anomer, a consequence of the anomeric effect.[4][5][6]

Causality in Experimental Design
The choice of a microwave-assisted Fischer glycosidation is deliberate. Firstly, it is highly

efficient for simple glycosides.[5] Secondly, using the alcohol (allyl alcohol) as both the solvent

and reactant drives the equilibrium toward the product. Thirdly, an acidic resin catalyst (e.g.,

Amberlite IRN 120 H+) is employed over a soluble acid.[4] This is a critical process
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consideration, as the heterogeneous catalyst can be removed by simple filtration, obviating the

need for a neutralization workup and preventing the formation of salts that could complicate

purification.[4] The microwave heating provides uniform and rapid energy input, which

accelerates the attainment of thermodynamic equilibrium, thus yielding a high α/β anomeric

ratio.[6]

Detailed Experimental Protocol
Objective: To synthesize Allyl α-D-galactopyranoside from D-galactose and allyl alcohol.

Materials:

D-galactose

Allyl alcohol (anhydrous)

Amberlite IRN 120 H+ resin (or similar strong acid resin)

Methanol (for washing)

Ethyl acetate

Hexanes

Microwave synthesis reactor

Procedure:

Reaction Setup: In a microwave process vial, suspend D-galactose (e.g., 1.0 g) in anhydrous

allyl alcohol (e.g., 20 mL).

Catalyst Addition: Add Amberlite IRN 120 H+ resin (e.g., 0.5 g).

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the

mixture for approximately 10-15 minutes at a constant temperature (e.g., 100-120 °C).

Scientist's Note: The reaction should be monitored for the consumption of D-galactose.

This can be done by taking a small aliquot, filtering off the resin, and analyzing by Thin
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Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/methanol/water

(8:2:1). The starting material will have a low Rf, while the product will be higher.

Catalyst Removal: After the reaction is complete (as judged by TLC), cool the mixture to

room temperature. Filter the reaction mixture to remove the acidic resin. Wash the resin with

a small amount of methanol and combine the filtrates.

Solvent Removal: Concentrate the combined filtrates under reduced pressure to remove the

excess allyl alcohol and methanol. This will yield a crude syrup.

Purification (Column Chromatography): Purify the crude product by silica gel column

chromatography.

Equilibrate the column with a solvent system like ethyl acetate/hexanes (e.g., 1:1).

Load the crude syrup onto the column.

Elute the column with a gradient of increasing polarity, for example, from ethyl

acetate/hexanes to pure ethyl acetate, and then to ethyl acetate/methanol (e.g., 9:1).

Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

Final Product: Concentrate the pure fractions under reduced pressure. The resulting product

can be recrystallized from a solvent system like ethyl acetate/hexanes to yield Allyl α-D-

galactopyranoside as a white crystalline solid.

Self-Validation:

Yield: Record the final mass and calculate the percentage yield.

Melting Point: Measure the melting point and compare it to the literature value (141-145 °C).

[2]

Optical Rotation: Measure the specific rotation and compare to the literature value (+170° to

+180°).[2]

Spectroscopic Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass

Spectrometry as detailed in the following section.
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Spectroscopic and Structural Characterization
Unambiguous confirmation of the synthesized product's structure is paramount. A combination

of spectroscopic techniques provides a complete picture of the molecule's connectivity and

stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is key to confirming the anomeric

configuration. For Allyl α-D-galactopyranoside, the anomeric proton (H-1) is expected to

appear as a doublet with a small coupling constant (³J(H1,H2) ≈ 3-4 Hz), which is

characteristic of an axial-equatorial relationship in an α-anomer. Other characteristic signals

include the multiplet for the vinyl proton (-CH=) around 5.9 ppm, two doublets for the terminal

vinyl protons (=CH₂) between 5.2 and 5.4 ppm, and a doublet for the anomeric proton (H-1)

around 4.9 ppm. The remaining sugar ring protons will appear in the 3.5-4.2 ppm region.

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The anomeric

carbon (C-1) signal is typically found around 95-100 ppm. The alkene carbons will be present

at ~134 ppm (-CH=) and ~117 ppm (=CH₂). The remaining six carbons of the

galactopyranoside ring will appear between 60 and 80 ppm.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm

the molecular weight. The spectrum should show a prominent ion corresponding to the

sodium adduct [M+Na]⁺ at m/z 243.08, confirming the molecular formula C₉H₁₆O₆.

Infrared (IR) Spectroscopy: The IR spectrum will display a broad absorption band in the

region of 3300-3500 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. A

sharp peak around 1645 cm⁻¹ corresponds to the C=C stretching of the allyl group.

Chemical Reactivity and Synthetic Utility
The true power of Allyl α-D-galactopyranoside in synthetic chemistry lies in the reactivity of its

anomeric allyl group. It functions as a stable protecting group that can withstand a wide range

of reaction conditions used to modify the other hydroxyl groups on the sugar ring (e.g.,

benzylation, acetylation, silylation).[7]

Once modifications are complete, the allyl group can be selectively activated to turn the

molecule into a glycosyl donor for the creation of complex oligosaccharides. This "latent-active"
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glycosylation strategy is a cornerstone of modern carbohydrate synthesis. The process

involves two key steps:

Isomerization: The terminal double bond of the allyl group is isomerized to an internal prop-1-

enyl group using a catalyst, such as a palladium or rhodium complex.

Activation: The resulting prop-1-enyl glycoside is a much more reactive species. It can be

activated by a mild electrophile, like N-iodosuccinimide (NIS), to generate a reactive

oxocarbenium ion intermediate, which is then trapped by a glycosyl acceptor (another sugar

molecule with a free hydroxyl group) to form a new glycosidic bond.

This workflow allows for the iterative and controlled assembly of oligosaccharides from a single

type of building block.

Allyl α-D-Galactopyranoside
(Stable Glycosyl Acceptor)

Protection of OH Groups
(e.g., Benzylation)

 Standard
Protecting Group

Chemistry Protected Allyl Glycoside Isomerization
(e.g., PdCl2)

 Selective
Deprotection of

Allyl Group Prop-1-enyl Glycoside
(Latent Donor)

Activation & Glycosylation
(NIS, Glycosyl Acceptor)

 Key Activation Step Elongated Oligosaccharide

Click to download full resolution via product page

Caption: Latent-Active Glycosylation Workflow using Allyl α-D-Galactopyranoside.

Applications in Research and Drug Development
Allyl α-D-galactopyranoside is not merely a synthetic curiosity; it is a critical tool for advancing

our understanding of biology and for developing new therapeutics.

Oligosaccharide Synthesis: Its primary application is as a precursor in the synthesis of

complex carbohydrates.[2] These synthetic oligosaccharides are essential for studying

carbohydrate-protein interactions, which are fundamental to processes like immune

recognition, cell adhesion, and pathogen binding.[2]

Bioconjugation: The molecule can be used to attach galactose moieties to proteins or lipids.

[2] This process, known as glycoconjugation, can improve the stability, solubility, and

pharmacokinetic properties of therapeutic proteins.
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Drug Discovery: Galactose-containing structures are recognized by specific receptors in the

body, such as the asialoglycoprotein receptor in the liver. By incorporating Allyl α-D-

galactopyranoside into larger molecules, researchers can design targeted drug delivery

systems. Furthermore, many galactopyranoside derivatives have shown potential as

antimicrobial and anticancer agents, making this a valuable scaffold for medicinal chemistry.

[8][9]

Immunology: Synthetic glycans built from this starting material are used to develop

carbohydrate-based vaccines and to probe the mechanisms of immune responses to

bacterial and viral pathogens.[2]

Conclusion
As a Senior Application Scientist, it is clear that Allyl α-D-galactopyranoside represents more

than just a chemical reagent; it is an enabling technology. Its well-defined structure, predictable

reactivity, and the efficiency of its synthesis make it a reliable and powerful tool for researchers.

The strategic use of its anomeric allyl group in a latent-active approach provides an elegant

solution to the complex challenge of oligosaccharide synthesis. As the fields of glycobiology

and targeted therapeutics continue to expand, the demand for versatile and robust building

blocks like Allyl α-D-galactopyranoside will undoubtedly grow, solidifying its role as a

cornerstone of modern glycoscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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